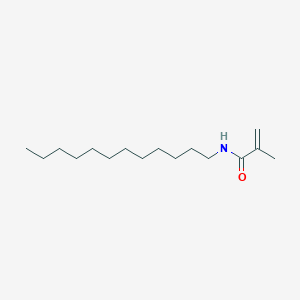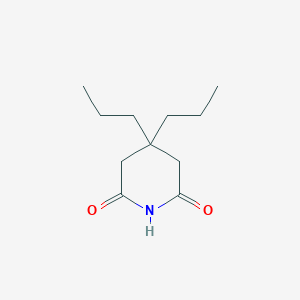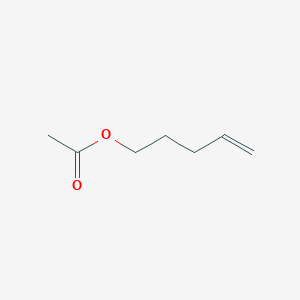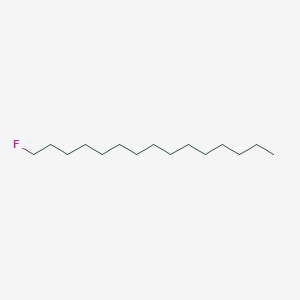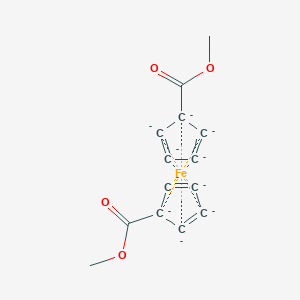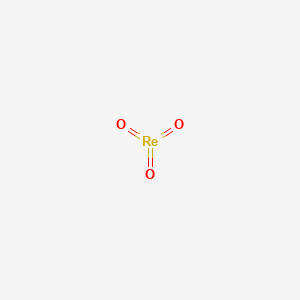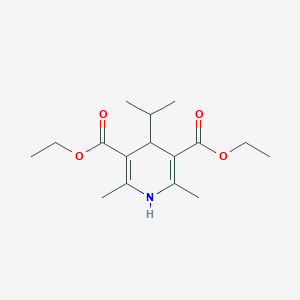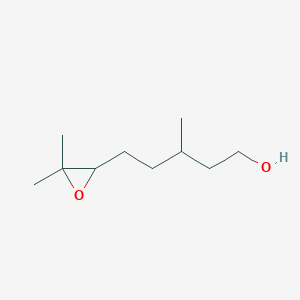
Citronellol epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Citronellol epoxide is an organic compound with the molecular formula C10H20O2. It is a type of epoxide, which is a class of compounds characterized by a three-membered ring containing an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Citronellol epoxide can be synthesized through the epoxidation of 3,7-dimethyl-6-octen-1-ol. The epoxidation reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction conditions often include a solvent like acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of 3,7-dimethyl-6,7-epoxyoctan-1-ol may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions are crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
Citronellol epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and titanosilicate catalysts are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diols such as 3,7-dimethyloctane-1,6,7-triol.
Reduction: Formation of 3,7-dimethyl-6-octanol.
Substitution: Formation of various substituted alcohols and ethers.
科学的研究の応用
Citronellol epoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3,7-dimethyl-6,7-epoxyoctan-1-ol involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is the basis for its biological and chemical activities.
類似化合物との比較
Similar Compounds
3,7-Dimethyl-6-octen-1-ol: A precursor in the synthesis of 3,7-dimethyl-6,7-epoxyoctan-1-ol.
Citronellol: A structurally similar compound with different functional groups.
Geraniol: Another related compound with similar applications in fragrances and flavors.
Uniqueness
Citronellol epoxide is unique due to its epoxide ring, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications where such reactivity is desired.
特性
CAS番号 |
1564-98-3 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
5-(3,3-dimethyloxiran-2-yl)-3-methylpentan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-8(6-7-11)4-5-9-10(2,3)12-9/h8-9,11H,4-7H2,1-3H3 |
InChIキー |
KCNJNSNPPWXJGM-UHFFFAOYSA-N |
SMILES |
CC(CCC1C(O1)(C)C)CCO |
正規SMILES |
CC(CCC1C(O1)(C)C)CCO |
Key on ui other cas no. |
1564-98-3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
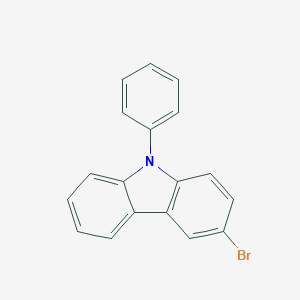
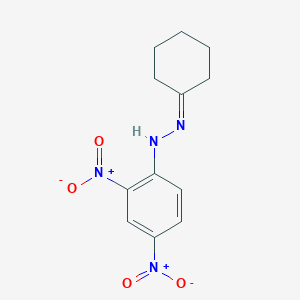
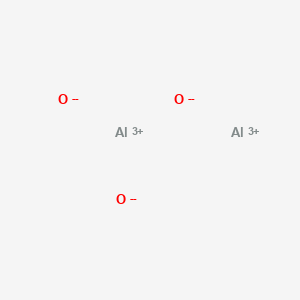
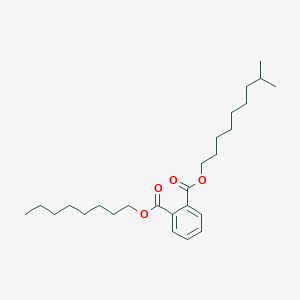
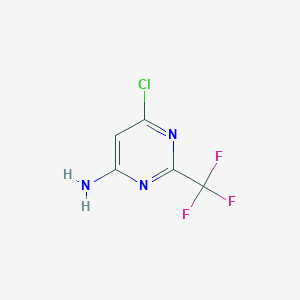
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
